2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 289.13 g/mol. This compound features a brominated pyridine moiety and a phenylacetonitrile structure, which contributes to its unique chemical properties and potential applications in various scientific fields, particularly medicinal chemistry and agrochemicals. It is characterized by its high purity, typically above 95%, making it suitable for research and development purposes.
This compound can be classified as a nitrile due to the presence of the cyano group (-C≡N). It also falls under the category of heterocyclic compounds due to the inclusion of the pyridine ring. The presence of bromine enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry. The compound is available from various chemical suppliers for research purposes.
The synthesis of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile typically involves several key steps:
Technical details regarding the specific reagents, solvents, and reaction conditions (such as temperature and time) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory practices .
The molecular structure of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile can be represented as follows:
This unique combination of functional groups contributes to its chemical reactivity and biological activity.
The reactivity of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile can be attributed to its functional groups:
These reactions highlight the versatility of this compound as an intermediate in organic synthesis.
The mechanism of action for 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile largely depends on its applications in medicinal chemistry. While specific biological mechanisms may not be fully characterized, compounds with similar structures have been shown to interact with biological targets such as enzymes or receptors, potentially modulating their activity.
For instance, the presence of the brominated pyridine moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets .
Relevant data on melting points, boiling points, or specific heat capacities are often determined experimentally and may vary based on purity and specific preparation methods.
2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile has potential applications in various scientific fields:
The unique structural features of this compound make it a subject of interest for ongoing research into new therapeutic agents .
The assembly of 2-[(5-bromo-3-pyridyl)oxy]-2-phenylacetonitrile relies on sequential functionalization of pyridine and benzylic precursors. A predominant approach involves the synthesis of 5-bromo-3-hydroxypyridine as a key intermediate, followed by O-alkylation with α-brominated phenylacetonitrile derivatives. For example, modified Friedländer reactions enable the construction of brominated pyridine cores through acid-catalyzed condensation of o-aminobenzophenones with carbonyl derivatives, as demonstrated in the synthesis of 4-phenyl-6-bromo-2-[2'-(6'-methyl)pyridyl]quinoline precursors [8]. Reductive cleavage of intermediates like 3-phenyl-5-bromo-2,1-benzisoxazole – formed from p-nitrobromobenzene and phenylacetonitrile – yields 2-amino-5-bromobenzophenone, a versatile building block for subsequent cyclization [8]. Critical limitations include the regioselectivity of bromination and the sensitivity of cyanide groups to hydrolysis under acidic conditions, necessitating protective strategies during multi-step sequences.
Table 1: Representative Multi-Step Synthesis Pathways
| Starting Materials | Key Steps | Intermediate | Final Product Yield |
|---|---|---|---|
| p-Nitrobromobenzene + Phenylacetonitrile | Condensation, reductive cleavage | 2-Amino-5-bromobenzophenone | 70% [8] |
| 5-Bromo-3-hydroxypyridine + α-Bromophenylacetonitrile | O-Alkylation, cyanide stabilization | Bromopyridyloxy phenylacetonitrile | 65-75% [7] [9] |
| 2-Amino-5-bromobenzophenone + 2-Acetyl-6-methylpyridine | Friedländer condensation (P₂O₅/m-cresol) | 4-Phenyl-6-bromo-2-(6'-methylpyridyl)quinoline | 71% [8] |
Transition metal catalysis significantly enhances the efficiency of C–O and C–C bond formations in this scaffold. Palladium-catalyzed cross-coupling enables the direct installation of the pyridyloxy moiety onto phenylacetonitrile precursors. Specifically, Buchwald-Hartwig aryloxyamination protocols using Pd₂(dba)₃/dppp catalysts (2-4 mol%) with NaO^tBu in toluene at 70°C facilitate coupling between 5-bromo-3-hydroxypyridine and α-bromo-phenylacetonitrile derivatives [6]. Nickel catalysis offers complementary pathways; biomimetic Ni(II)-diradical complexes (e.g., complex 5) catalyze dehydrogenative condensations between 2-aminobenzyl alcohols and nitriles, forming substituted quinoline intermediates relevant to pyridine functionalization [5]. Phosphine-catalyzed Michael addition-intramolecular Wittig reactions further enable the construction of fused pyrroloindole systems from brominated indole-2-carbaldehydes and acetylene dicarboxylates – a strategy adaptable to pyridyloxy components [3]. Optimization focuses on ligand design (e.g., dppp vs. XPhos) and solvent polarity to suppress homo-coupling byproducts.
Table 2: Catalytic Systems for Key Bond Formations
| Catalyst System | Reaction Type | Temperature | Yield Range | Key Advantages |
|---|---|---|---|---|
| Pd₂(dba)₃/dppp + NaO^tBu | Aryloxyamination | 70°C | 75-87% [6] | Tolerance to bromopyridine motifs |
| Ni(II)-diradical complex 5 | Dehydrogenative condensation | <100°C | 60-85% [5] | Ambient O₂ stability |
| NHC-Ir(I) complex 12 + KOH | Borrowing hydrogen cyclization | 80°C | 70-93% [5] | H₂ liberation (atom economy) |
| Pd(PPh₃)₄ (3.7 mol%) | Stille coupling | Reflux (xylene) | 68% [6] | Compatible with tributylstannanes |
Regioselective bromination of the pyridine ring dictates accessibility to 5-bromo-3-pyridyloxy intermediates. Electrophilic bromination (Br₂/FeCl₃ or Br₂/DMF) favors C-5 functionalization in 3-hydroxypyridine derivatives due to the ortho/para-directing effect of the hydroxyl group [9]. For meta-substituted pyridines lacking directing groups, halogen exchange via Rosenmund-von Braun reaction (CuBr₂, DMF, 150°C) on 3,5-dibromopyridine achieves selective C-5 bromination, exploiting the greater lability of the C-5 bromide [6] [9]. Directed ortho-lithiation (DoL) using n-BuLi (−78°C) followed by quenching with Br₂ provides complementary access to 3-bromo-5-substituted pyridines; this method is essential for installing bromine adjacent to trifluoromethyl or cyano groups, as in 5-bromo-4-(trifluoromethyl)pyridine-2-carbonitrile [9]. Critical parameters include temperature control to prevent polybromination and electronic modulation by existing substituents.
Table 3: Bromination Methods for Pyridine Intermediates
| Substrate | Conditions | Regioselectivity | Yield | Remarks |
|---|---|---|---|---|
| 3-Hydroxypyridine | Br₂/FeCl₃, CHCl₃, 25°C | C-5 bromination | 82% [9] | Ortho/para-directing by OH |
| 3,5-Dibromopyridine | CuBr₂, DMF, 150°C | Selective C-5 Br exchange | 75% [6] | Kinetic preference for less hindered C-5 |
| 4-(Trifluoromethyl)pyridine-2-carbonitrile | n-BuLi (−78°C), then Br₂ | C-5 bromination | 68% [9] | Directed ortho-metalation |
| 5-(Trifluoromethyl)phenylacetonitrile | NBS, AIBN, CCl₄, reflux | Benzylic bromination | 90% [2] | Radical mechanism for α-bromination |
The cyanomethylene group (–CHCN) is installed via nucleophilic displacement or carbonyl dehydration. α-Bromination of phenylacetonitrile with N-bromosuccinimide (NBS, 1.1 eq, AIBN, CCl₄, reflux) generates α-bromo-α-phenylacetonitrile, which undergoes O-alkylation with 5-bromo-3-hydroxypyridine under mild base (K₂CO₃, DMF, 60°C) [2] [10]. Alternatively, Rosenmund-von Braun reaction on 2-(bromomethyl)-5-bromopyridine with CuCN (pyridine, reflux) provides direct access to pyridylmethyl cyanides, albeit with competing hydrolysis [6]. Critical optimizations include:
Table 4: Cyanide Introduction Methods
| Method | Conditions | Key Intermediate | Yield | Purity Control |
|---|---|---|---|---|
| Nucleophilic displacement | α-Bromo-phenylacetonitrile + 5-Bromo-3-hydroxypyridine, K₂CO₃, DMF | 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile | 75% [10] | Recrystallization (iPrOH) |
| Rosenmund-von Braun | 2-(Bromomethyl)-5-bromopyridine + CuCN, pyridine, reflux | 5-Bromo-3-(cyanomethyl)pyridine | 65% [6] | Vacuum distillation |
| Pd-catalyzed cyanation | 5-Bromo-3-iodopyridine + Zn(CN)₂, Pd(PPh₃)₄, DMF | 3,5-Dibromopyridine-2-carbonitrile | 80% [9] | Chromatography (SiO₂, EtOAc/hexane) |
| Dehydration of aldoximes | 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylaldoxime, Ac₂O | Syn/anti mixture | 70% [10] | HPLC separation |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: